Methyl 3-(ethylamino)benzoate
Description
Methyl 3-(ethylamino)benzoate is an organic compound with the molecular formula C10H13NO2 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with an ethyl group
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 3-(ethylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-3-11-9-6-4-5-8(7-9)10(12)13-2/h4-7,11H,3H2,1-2H3 |
InChI Key |
SVZKZMCIAJUDGI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(ethylamino)benzoate can be synthesized through several methods. One common method involves the esterification of 3-(ethylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
-
Esterification Reaction
Reactants: 3-(ethylamino)benzoic acid, methanol
Catalyst: Concentrated sulfuric acid
Conditions: Reflux the mixture for several hours
Product: this compound
-
Alternative Method
Reactants: 3-(ethylamino)benzoyl chloride, methanol
Catalyst: Pyridine
Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(ethylamino)benzoate undergoes various chemical reactions, including:
-
Hydrolysis
Reagents: Aqueous NaOH or HCl
Conditions: Reflux
Products: 3-(ethylamino)benzoic acid and methanol
-
Nitration
Reagents: Concentrated nitric acid and sulfuric acid
Conditions: Low temperature
Products: Methyl 3-nitro-3-(ethylamino)benzoate
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Products: Methyl 3-(ethylamino)benzyl alcohol
Common Reagents and Conditions
Hydrolysis: Aqueous NaOH or HCl, reflux
Nitration: Concentrated nitric acid and sulfuric acid, low temperature
Reduction: Hydrogen gas, Pd/C, room temperature
Scientific Research Applications
Methyl 3-(ethylamino)benzoate has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of esterification and hydrolysis reactions.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the formulation of certain cosmetic products.
Mechanism of Action
The mechanism of action of methyl 3-(ethylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it an important compound for various scientific research and industrial processes
Biological Activity
Methyl 3-(ethylamino)benzoate, a compound with the molecular formula C10H13N2O2, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
This compound is an aromatic ester derived from benzoic acid. The synthesis typically involves the alkylation of benzoic acid derivatives followed by esterification. The compound can be synthesized through a multi-step process involving:
- Alkylation : Introduction of the ethylamino group.
- Esterification : Reaction with methanol to form the methyl ester.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, including local anesthetic properties and potential as an antimicrobial agent.
Local Anesthetic Effects
Research has shown that compounds similar to this compound exhibit significant local anesthetic effects. For instance, studies have evaluated the anesthetic efficacy of various benzoate compounds, suggesting that modifications in their structure can enhance their potency. Compounds designed based on this scaffold demonstrated effective surface anesthesia and infiltration anesthesia in animal models .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties. In vitro studies indicated that it possesses moderate inhibitory activity against several bacterial strains. The structure-activity relationship (SAR) suggests that the presence of the ethylamino group is crucial for enhancing its antimicrobial efficacy .
Table 1: Biological Activity of this compound and Related Compounds
| Compound | Activity Type | Observed Effect |
|---|---|---|
| This compound | Local Anesthetic | Effective surface anesthesia |
| This compound | Antimicrobial | Moderate bacterial inhibition |
| Related Benzoate Compounds | Local Anesthetic | Varying efficacy based on structure |
Research Findings
- Local Anesthetic Studies : A study evaluated the anesthetic effects of various benzoates, including this compound, showing significant local anesthetic activity comparable to established anesthetics like tetracaine .
- Antimicrobial Testing : In another investigation, this compound was tested against common pathogens, revealing moderate effectiveness against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
Q & A
Q. Q1: What are the recommended synthetic routes for Methyl 3-(ethylamino)benzoate, and how do reaction conditions influence yield?
Methodology :
- Esterification : React 3-(ethylamino)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Protection-Deprotection : If amino groups interfere, use Boc protection. Deprotect with TFA post-esterification .
- Yield Optimization : Higher yields (>75%) are achieved at 60–80°C with excess methanol (5:1 molar ratio). Lower temperatures (<50°C) result in incomplete conversion .
Q. Q2: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodology :
- NMR : ¹H NMR (CDCl₃) should show a singlet at δ 3.6 ppm (ester -OCH₃) and triplet/q triplet for ethylamino protons (δ 1.2–3.0 ppm) .
- Mass Spectrometry : ESI-MS [M+H]⁺ peak at m/z 194.1 (calculated for C₁₀H₁₃NO₂). Fragmentation patterns confirm the ethylamino and ester groups .
- HPLC : Use a C18 column (UV detection at 254 nm). Retention time ~8.2 min (acetonitrile/water 70:30) .
Advanced Mechanistic and Stability Studies
Q. Q3: How can researchers resolve contradictions in reported reaction kinetics for this compound synthesis?
Methodology :
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-limiting steps .
- Computational Modeling : Use DFT (e.g., Gaussian 16) to model transition states and validate experimental activation energies .
- Reproducibility Checks : Standardize solvents (e.g., anhydrous methanol purity ≥99.9%) and catalyst batches to minimize variability .
Q. Q4: What factors influence the hydrolytic stability of this compound, and how can degradation pathways be characterized?
Methodology :
- pH Studies : Hydrolysis accelerates under alkaline conditions (t₁/₂ = 2 hrs at pH 12 vs. >48 hrs at pH 7). Monitor via UV-Vis (loss of ester peak at 210 nm) .
- LC-MS/MS : Identify degradation products (e.g., 3-(ethylamino)benzoic acid, m/z 166.1) and propose mechanisms (e.g., nucleophilic acyl substitution) .
Data Analysis and Interpretation
Q. Q5: How should researchers statistically validate discrepancies in biological activity data for this compound derivatives?
Methodology :
Q. Q6: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodology :
- DoE (Design of Experiments) : Optimize temperature, catalyst loading, and stoichiometry via a 3-factor Box-Behnken design .
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Advanced Applications and Modifications
Q. Q7: How can this compound be functionalized for use in metal-organic frameworks (MOFs)?
Methodology :
Q. Q8: What computational tools predict the pharmacokinetic properties of this compound derivatives?
Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (≈1.8), bioavailability (≥70%), and CYP450 interactions .
- Molecular Docking : AutoDock Vina to assess binding affinity to target proteins (e.g., COX-2, ΔG ≤ -7 kcal/mol) .
Safety and Handling
Q. Q9: What are the critical safety protocols for handling this compound in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
